6-N-Biotinylaminohexanol
CAS No.: 106451-92-7
Cat. No.: VC0015358
Molecular Formula: C₁₆H₂₉N₃O₃S
Molecular Weight: 343.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 106451-92-7 |
|---|---|
| Molecular Formula | C₁₆H₂₉N₃O₃S |
| Molecular Weight | 343.48 |
| IUPAC Name | N-(6-hydroxyhexyl)-5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide |
| Standard InChI | InChI=1S/C16H29N3O3S/c20-10-6-2-1-5-9-17-14(21)8-4-3-7-13-15-12(11-23-13)18-16(22)19-15/h12-13,15,20H,1-11H2,(H,17,21)(H2,18,19,22)/t12?,13-,15?/m0/s1 |
| SMILES | C1C2C(C(S1)CCCCC(=O)NCCCCCCO)NC(=O)N2 |
Introduction
6-N-Biotinylaminohexanol, with the CAS number 106451-92-7, is a biotinylated compound that plays a significant role in organic synthesis and biochemical assays. Its molecular formula is C16H29N3O3S, and it has a molecular weight of 343.48 g/mol . This compound is particularly useful due to its ability to bind strongly with avidin proteins, making it a valuable tool in various biotechnological applications .
Applications
6-N-Biotinylaminohexanol is primarily used in organic synthesis and as a biochemical assay reagent. Its applications include:
-
Organic Synthesis: It serves as a building block in synthesizing more complex molecules, particularly those involving biotinylated structures .
-
Biochemical Assays: The compound is utilized in various biochemical assays due to its ability to bind with avidin proteins, facilitating the detection and analysis of biological molecules .
Synthesis and Preparation
The synthesis of 6-N-Biotinylaminohexanol involves linking a biotin moiety to an aminohexanol chain. This process is crucial for creating compounds that can be used in biotechnological applications, such as ELISA assays .
Research Findings
Research involving 6-N-Biotinylaminohexanol often focuses on its role in biotinylated phosphoglycan structures. These structures have been tested in ELISA assays using monoclonal IgG antibodies, demonstrating varying levels of antibody recognition and binding. The largest biotinylated phosphoglycan structures showed the strongest signals, indicating potential applications in novel assay formations and immunological studies .
Availability and Handling
6-N-Biotinylaminohexanol is available from various suppliers, including CymitQuimica and LGC Standards, with purity levels exceeding 95% as determined by HPLC . It is typically stored at +4°C and requires careful handling due to its potential as a controlled product .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume